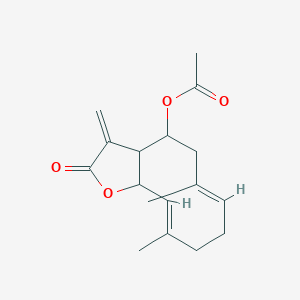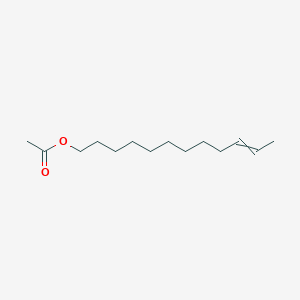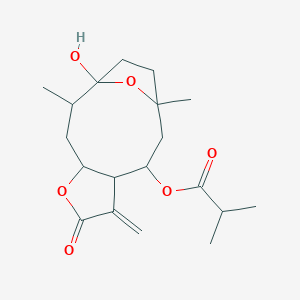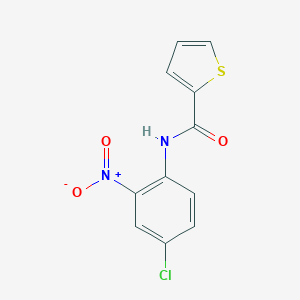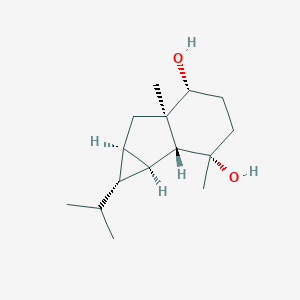
epi-Tulipinolide diepoxide
Overview
Description
epi-Tulipinolide diepoxide: is a naturally occurring compound isolated from the herbs of Liriodendron chinense (Hemsl.) Sarg . It is a sesquiterpene lactone with the molecular formula C17H22O6 and a molecular weight of 322.35 g/mol . This compound is known for its cytotoxic properties, particularly against A375 melanoma cells .
Mechanism of Action
Epi-Tulipinolide diepoxide, also known as Epitulipinolide diepoxide, is a natural compound isolated from the herbs of Liriodendron chinense . This compound has been studied for its potential biological activities, including its cytotoxicity in A375 cells .
Target of Action
It has been shown to display cytotoxicity in a375 cells , suggesting that it may interact with cellular components involved in cell survival and proliferation.
Mode of Action
It is known to exhibit cytotoxicity in A375 cells , indicating that it may induce cell death or inhibit cell proliferation
Biochemical Pathways
Given its cytotoxic effects on A375 cells , it may influence pathways related to cell survival, apoptosis, or cell cycle regulation. More detailed studies are required to identify the exact pathways and downstream effects.
Result of Action
This compound has been shown to exhibit cytotoxicity in A375 cells . This suggests that the compound may induce cell death or inhibit cell proliferation, leading to a decrease in the viability of these cells.
Biochemical Analysis
Biochemical Properties
Epi-Tulipinolide diepoxide plays a significant role in biochemical reactions, particularly in its interaction with cancer cells. It exhibits cytotoxicity in A375 cells, with an IC50 value of 52.03 μM . The compound interacts with various enzymes and proteins, leading to the inhibition of cell proliferation and induction of apoptosis. These interactions are crucial for its potential use as an anticancer agent .
Cellular Effects
This compound affects various types of cells and cellular processes. In A375 cells, it induces cytotoxicity, leading to cell death . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. These effects are essential for understanding its potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, leading to enzyme inhibition and changes in gene expression . The compound’s cytotoxic effects are mediated through the induction of apoptosis and inhibition of cell proliferation. These molecular interactions are critical for its anticancer properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to increased cytotoxicity and potential adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and potential toxicity of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity . The compound’s effects on metabolic flux and metabolite levels are essential for understanding its role in cellular metabolism and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are critical for its biological activity and therapeutic potential .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of epi-Tulipinolide diepoxide involves the isolation of the compound from the leaves of Liriodendron tulipifera . The process typically includes extraction, purification, and crystallization steps to obtain the pure compound. Specific reaction conditions and reagents used in the synthesis are not widely documented in the literature.
Industrial Production Methods: Industrial production of this compound is not well-established due to its natural origin. The compound is primarily obtained through extraction from plant sources rather than synthetic industrial processes .
Chemical Reactions Analysis
Types of Reactions: epi-Tulipinolide diepoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions: The specific reagents and conditions used for these reactions are not extensively documented. general reagents for oxidation (e.g., potassium permanganate), reduction (e.g., sodium borohydride), and substitution (e.g., halogenating agents) can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or other oxygenated derivatives, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
epi-Tulipinolide diepoxide has several scientific research applications, including:
Comparison with Similar Compounds
Tulipinolide: Another sesquiterpene lactone isolated from the same plant, with similar cytotoxic properties.
Costunolide: A structurally related sesquiterpene lactone with known anticancer properties.
Dehydrocostus lactone: Another related compound with similar biological activities.
Uniqueness: epi-Tulipinolide diepoxide is unique due to its specific chemical structure, which includes two epoxide groups. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other sesquiterpene lactones .
Properties
IUPAC Name |
(4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O6/c1-8-12-10(20-9(2)18)7-17(4)11(22-17)5-6-16(3)14(23-16)13(12)21-15(8)19/h10-14H,1,5-7H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJZWGBZQIZLSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C(O2)CCC3(C(O3)C4C1C(=C)C(=O)O4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39815-40-2 | |
| Record name | Bisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one, 5-(acetyloxy)decahydro-6a,9a-dimethyl-4-methylene-, (1aR,1bS,4aR,5R,6aR,7aR,9aR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39815-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there any other bioactive compounds found in Liriodendron tulipifera leaves?
A2: Yes, research indicates that Liriodendron tulipifera leaves are a source of various bioactive compounds. Aside from Epitulipinolide diepoxide, other compounds identified include aporphines like (+)-Norstephalagine and (-)-anonaine, the oxoaporphine liriodenine, the coumarin scopoletin, and the alkaloid lysicamine. Many of these compounds exhibited antioxidant properties, and some, like (-)-anonaine and lysicamine, also showed antiproliferative activity against melanoma cells. [] Additionally, a new β-Ionone compound was also discovered in Liriodendron tulipifera. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1,12-Dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate](/img/structure/B203245.png)
![(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione](/img/structure/B203313.png)
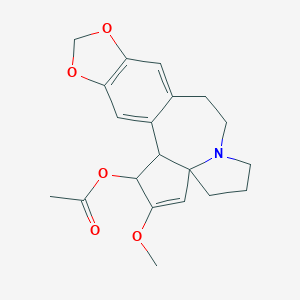
![2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid](/img/structure/B203403.png)
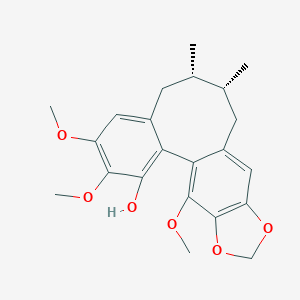
![12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one](/img/structure/B203614.png)

